Amocarzine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

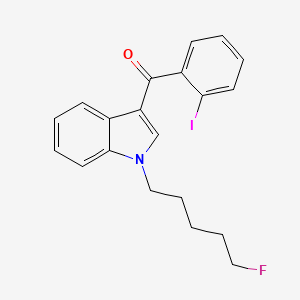

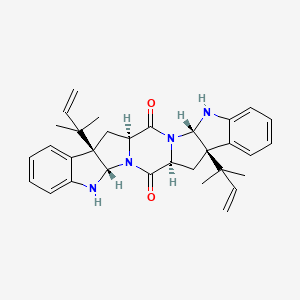

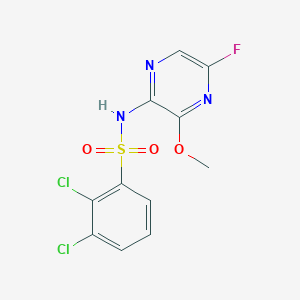

Amocarzine is a thiourea resulting from the formal condensation of the secondary amino group of 1-methylpiperazine and the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine with carbonothioic O,O-acid. It has a role as an antinematodal drug. It is a C-nitro compound, a N-methylpiperazine, a member of thioureas and a secondary amino compound. It derives from a diphenylamine.

Scientific Research Applications

Onchocercacidal Effects and Pharmacokinetics

- Onchocercacidal Effect in Diverse Populations: Amocarzine has been studied for its effects on Onchocerca volvulus in patients from different racial backgrounds and sexes. It showed regular absorption when administered postprandially and displayed significant microfilaricidal and macrofilaricidal effects, lasting up to a year post-therapy (Guderian et al., 1991).

- Onchocercacidal Effects in Latin America: Clinical trials in Latin America demonstrated that amocarzine effectively reduced skin dwelling microfilariae levels and produced a prolonged reduction of microfilaridermia, suggesting potential for inclusion in onchocerciasis control programs (Poltera et al., 1991).

- Pharmacokinetics and Administration: Studies have investigated the pharmacokinetics of amocarzine, revealing that food intake impacts its absorption and bioavailability. These findings have implications for the drug's administration in treating onchocerciasis (Lecaillon et al., 1991).

Microfilaricidal Effects and Clinical Tolerability

- Microfilaricidal Effects: Amocarzine has shown marked microfilaricidal effects in skin biopsies from onchocerciasis patients, with histological evidence of destroyed or moribund microfilariae (Žák et al., 1991).

- Clinical Tolerability: The drug's tolerability was generally good, with only mild and reversible side effects observed in the majority of patients. This aspect is crucial for the feasibility of amocarzine as a treatment option (Awadzi et al., 1997).

Impact on Chorioretinopathy and Immunological Responses

- Chorioretinopathy Progression: A study found that amocarzine therapy did not prevent the progression of chorioretinal disease in onchocerciasis, suggesting that its impact on ocular manifestations of the disease might be limited (Cooper et al., 1996).

- Immunological Response to Microfilariae: Research has shown that amocarzine induces a significant eosinophil-parasite adherence reaction in the skin, indicating its role in the host's immunological response to microfilariae (Gutiérrez-Peña et al., 1998).

properties

CAS RN |

36590-19-9 |

|---|---|

Product Name |

Amocarzine |

Molecular Formula |

C18H21N5O2S |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |

InChI |

InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |

InChI Key |

UFLRJROFPAGRPN-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

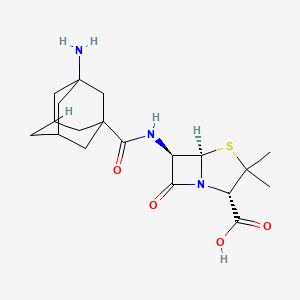

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

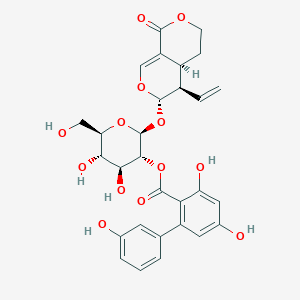

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)

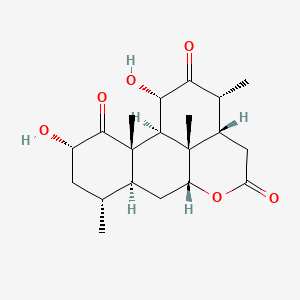

![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)